(Z)-4-oxopent-2-en-2-olate;titanium(4+);hexachloride
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Overview
Description
Chemical Reactions Analysis
(Z)-4-oxopent-2-en-2-olate;titanium(4+);hexachloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
(Z)-4-oxopent-2-en-2-olate;titanium(4+);hexachloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Medicine: Research into this compound’s potential therapeutic applications is ongoing, particularly in the context of stem cell therapy and regenerative medicine.
Industry: The compound’s ability to modulate cellular pathways makes it a valuable tool in the development of new pharmaceuticals and biotechnological applications.
Mechanism of Action
The mechanism of action of (Z)-4-oxopent-2-en-2-olate;titanium(4+);hexachloride involves the inhibition of protein kinase D (PKD). This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation . The PI3K/AKT pathway is crucial for various cellular processes, including cell growth, proliferation, and survival. By modulating this pathway, this compound helps maintain the undifferentiated state of embryonic stem cells, thereby promoting their self-renewal and pluripotency.
Comparison with Similar Compounds
(Z)-4-oxopent-2-en-2-olate;titanium(4+);hexachloride can be compared with other PKD inhibitors and compounds that modulate the PI3K/AKT pathway. Some similar compounds include:
CID755673: Another PKD inhibitor with similar properties and applications.
CHIR99021: A glycogen synthase kinase 3 (GSK3) inhibitor also used in stem cell research.
The uniqueness of this compound lies in its specific inhibition of PKD and its ability to activate the PI3K/AKT pathway, making it a valuable tool in stem cell research and potential therapeutic applications.
Properties
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;titanium(4+);hexachloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C5H8O2.6ClH.3Ti/c6*1-4(6)3-5(2)7;;;;;;;;;/h6*3,6H,1-2H3;6*1H;;;/q;;;;;;;;;;;;3*+4/p-12/b6*4-3-;;;;;;;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVJPGJIZSGNNZ-YAHVWVNOSA-B |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4].[Ti+4].[Ti+4] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4].[Ti+4].[Ti+4] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42Cl6O12Ti3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
951.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.